molecular formula C14H11BrN2O3 B5572990 Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}benzoate

Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}benzoate

Cat. No.: B5572990
M. Wt: 335.15 g/mol
InChI Key: GJNGUSHHHVANCU-UHFFFAOYSA-N
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Description

Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}benzoate is an organic compound that features a benzoate ester linked to a bromopyridine moiety through an amide bond

Scientific Research Applications

Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}benzoate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}benzoate typically involves a multi-step process. One common method starts with the bromination of pyridine to obtain 5-bromopyridine. This is followed by the acylation of 5-bromopyridine with a suitable acyl chloride to form the corresponding acyl bromopyridine. The final step involves the coupling of this intermediate with methyl 4-aminobenzoate under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.

Major Products

    Substitution: Various substituted pyridine derivatives.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids.

Mechanism of Action

The mechanism of action of Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}benzoate is not well-documented. it is likely to interact with biological molecules through its bromopyridine and benzoate moieties, potentially affecting various molecular pathways. Further research is needed to elucidate its exact mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[(5-chloropyridin-3-yl)carbonyl]amino}benzoate
  • Methyl 4-{[(5-fluoropyridin-3-yl)carbonyl]amino}benzoate
  • Methyl 4-{[(5-iodopyridin-3-yl)carbonyl]amino}benzoate

Uniqueness

Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}benzoate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

methyl 4-[(5-bromopyridine-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c1-20-14(19)9-2-4-12(5-3-9)17-13(18)10-6-11(15)8-16-7-10/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNGUSHHHVANCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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